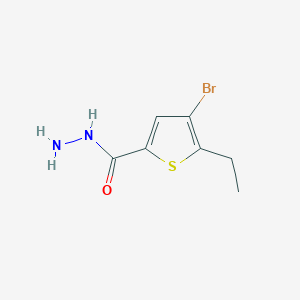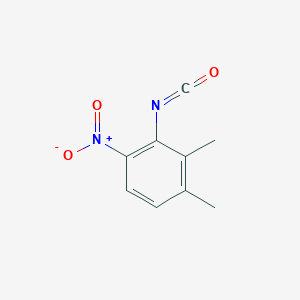![molecular formula C10H10N4O2 B1335857 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one CAS No. 685551-56-8](/img/structure/B1335857.png)
5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one” is a derivative of triazine . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . Several derivatives of triazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazine derivatives involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Antitumor Properties
1,3,5-Triazines, the class of compounds to which our subject molecule belongs, have been studied for their antitumor properties. Some derivatives are used clinically to treat cancers such as lung, breast, and ovarian cancer . The hydroxyphenyl group in the compound could potentially interact with biological targets, suggesting a role in cancer therapy research.
Aromatase Inhibitory Activity
Compounds with a 1,3,5-triazine structure have shown significant aromatase inhibitory activity. Aromatase inhibitors are crucial in the treatment of estrogen-sensitive breast cancers. The specific structure of our compound may contribute to this field by providing a new scaffold for developing more effective inhibitors .
Corticotrophin-Releasing Factor Antagonism
The 1,3,5-triazine core is also associated with corticotrophin-releasing factor 1 receptor antagonist activity. This activity is important in the management of depression and anxiety disorders. The compound’s unique substituents could lead to the development of novel antagonists with improved pharmacological profiles .
Leukotriene Antagonism
Derivatives of 1,3,5-triazines have been found to have potent activity against leukotriene C4, suggesting a protective effect on gastric lesions induced by HCl and ethanol. The compound could be explored for its potential as a leukotriene antagonist, contributing to gastrointestinal research .
Siderophore-Mediated Drug Applications
Some triazine compounds are investigated for their use as siderophore-mediated drugs, which are important in the context of microbial iron chelation. The structural features of our compound might be exploited to design new siderophore-based therapeutics .
properties
IUPAC Name |
5-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-3-2-4-8(15)5-7/h2-5,15H,1H3,(H2,11,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMKYIVAXYTHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408029 |
Source


|
| Record name | 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
CAS RN |
685551-56-8 |
Source


|
| Record name | 5-[(3-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685551-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)




![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)


![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

